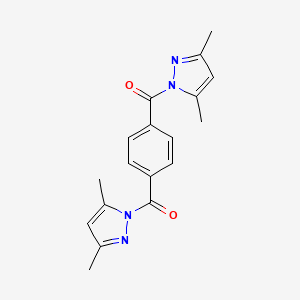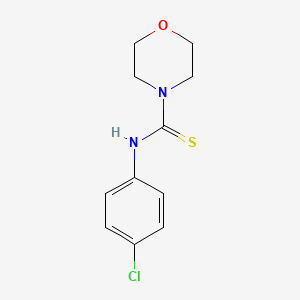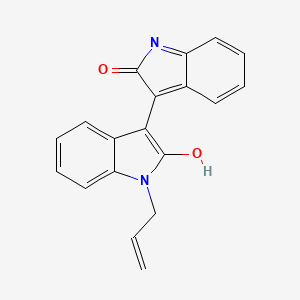
1,1'-(1,4-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,4-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole), commonly known as PDC, is a versatile organic compound that has gained significant attention in scientific research in recent years. PDC is a derivative of pyrazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. PDC has been found to exhibit various biochemical and physiological effects, making it a promising compound for potential applications in the fields of medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of PDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. For example, PDC has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. PDC has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
PDC has been found to exhibit various biochemical and physiological effects, including anticancer, antibacterial, and herbicidal properties. PDC has also been found to enhance the growth and development of certain plant species. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
PDC has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound, making it readily available for research purposes. PDC also exhibits a wide range of biological activities, making it a versatile compound for investigating various biological processes.
However, there are also some limitations associated with the use of PDC in laboratory experiments. PDC has limited solubility in water, which can make it difficult to work with in aqueous systems. PDC also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research involving PDC. One area of interest is the development of new PDC derivatives with enhanced biological activities. Another area of interest is the investigation of the mechanisms underlying the biological activities of PDC. Additionally, the potential use of PDC in the development of new materials with unique properties is an area of active research.
Conclusion
In conclusion, PDC is a versatile organic compound that has gained significant attention in scientific research in recent years. PDC exhibits various biochemical and physiological effects, making it a promising compound for potential applications in the fields of medicine, agriculture, and materials science. Further research is needed to fully understand the mechanisms underlying the biological activities of PDC and to explore its potential applications in various scientific fields.
Synthesemethoden
PDC can be synthesized through a multistep process involving the reaction of 1,4-phenylenediacetyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure PDC. The yield of PDC can be improved by optimizing the reaction conditions such as the reaction time, temperature, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
PDC has been extensively studied for its potential applications in various scientific fields. In medicine, PDC has been found to exhibit anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. PDC has also been investigated for its potential use as an antibacterial agent, as it has been found to inhibit the growth of certain bacterial strains.
In agriculture, PDC has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weed species. PDC has also been investigated for its potential use as a plant growth regulator, as it has been found to enhance the growth and development of certain plant species.
In materials science, PDC has been studied for its potential use as a building block for the synthesis of new materials with unique properties. PDC has been used to prepare metal-organic frameworks (MOFs) that exhibit high surface area and gas storage capacity.
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-5-7-16(8-6-15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCUZEFEJKJBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)

